
Methyl tellurocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl tellurocyanate is an organotellurium compound with the chemical formula CH₃TeCN It belongs to the class of tellurocyanates, which are less commonly studied compared to their sulfur and selenium counterparts
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl tellurocyanate can be synthesized by reacting methyl iodide with potassium tellurocyanate in an aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, with the tellurocyanate ion acting as a nucleophile, displacing the iodide ion from the methyl iodide.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratory settings can be scaled up with appropriate modifications. The key challenge in industrial production is the handling of tellurium compounds, which require careful control to prevent decomposition and ensure safety.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl tellurocyanate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it into methyl telluride.
Substitution: It can participate in nucleophilic substitution reactions, where the tellurocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Methyl telluride.
Substitution: Various organotellurium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl tellurocyanate has several applications in scientific research:
Eigenschaften
CAS-Nummer |
878011-63-3 |
|---|---|
Molekularformel |
C2H3NTe |
Molekulargewicht |
168.7 g/mol |
IUPAC-Name |
methyl tellurocyanate |
InChI |
InChI=1S/C2H3NTe/c1-4-2-3/h1H3 |
InChI-Schlüssel |
GXEYBNGHWCHFQA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Te]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


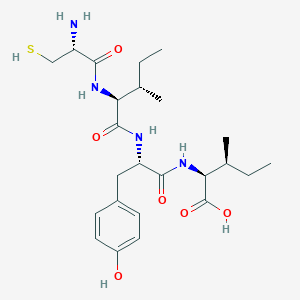

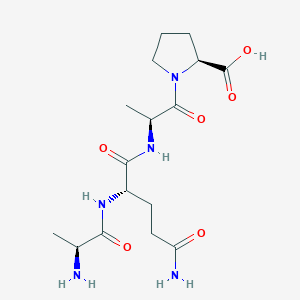
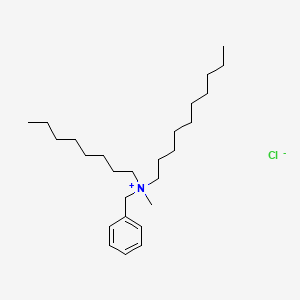


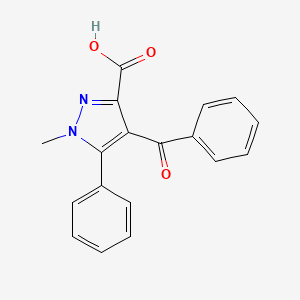

![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14199622.png)
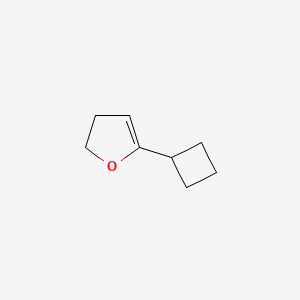
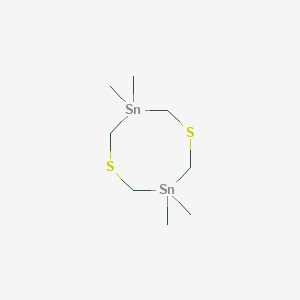
![[3-(Methanesulfinyl)prop-1-en-2-yl]benzene](/img/structure/B14199649.png)

![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)
